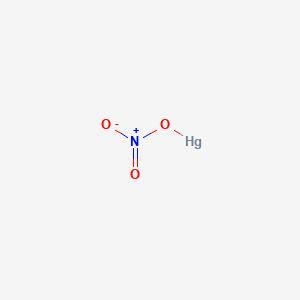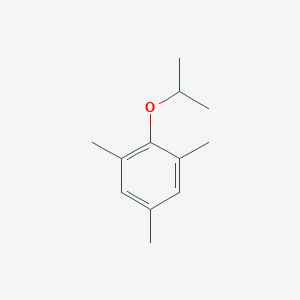
Benzene, 1,3,5-trimethyl-2-(1-methylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,3,5-trimethyl-2-(1-methylethoxy)- is a chemical compound commonly known as MTMT. It is a colorless liquid with a sweet odor and is primarily used as a solvent in various industrial applications. MTMT is synthesized by reacting 3,5-dimethylphenol with 2-methyl-1-propene in the presence of an acid catalyst. In recent years, there has been a growing interest in the scientific research application of MTMT due to its potential as a biological and chemical agent.
Mecanismo De Acción
The mechanism of action of MTMT is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell growth and replication. MTMT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, MTMT has been found to inhibit the activity of various protein kinases, which are involved in cell signaling and regulation.
Efectos Bioquímicos Y Fisiológicos
MTMT has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in various cancer cell lines. MTMT has also been shown to inhibit the growth and replication of various viruses, including HIV and hepatitis B. In addition, MTMT has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTMT has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive compared to other organic compounds. In addition, it has been shown to be effective in a variety of chemical reactions and biological assays. However, MTMT has some limitations as well. It is highly flammable and can be toxic if ingested or inhaled. In addition, it may react with other chemicals in unexpected ways, leading to unpredictable results.
Direcciones Futuras
There are several future directions for research on MTMT. One area of interest is the development of MTMT as a therapeutic agent for the treatment of cancer and other diseases. Researchers are also exploring the potential of MTMT as a tool for studying various biological processes, such as protein-protein interactions and signal transduction pathways. In addition, there is ongoing research on the synthesis of new derivatives of MTMT with improved properties and efficacy.
Métodos De Síntesis
MTMT is synthesized through a reaction between 3,5-dimethylphenol and 2-methyl-1-propene in the presence of an acid catalyst. The reaction takes place in a three-step process: (1) protonation of the phenol group, (2) nucleophilic attack of the double bond of the propene, and (3) deprotonation of the intermediate to form MTMT. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 atm.
Aplicaciones Científicas De Investigación
MTMT has been the subject of extensive scientific research due to its potential as a biological and chemical agent. It has been found to exhibit antitumor, antiviral, and antibacterial properties. In addition, MTMT has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, HIV, and hepatitis. MTMT has also been used as a reagent in various chemical reactions, including the synthesis of various organic compounds.
Propiedades
Número CAS |
13605-05-5 |
|---|---|
Nombre del producto |
Benzene, 1,3,5-trimethyl-2-(1-methylethoxy)- |
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H18O/c1-8(2)13-12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 |
Clave InChI |
MXDPTGJZVQFULC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OC(C)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)OC(C)C)C |
Otros números CAS |
13605-05-5 |
Sinónimos |
Benzene,1,3,5-trimethyl-2-(1-methylethoxy)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)




![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
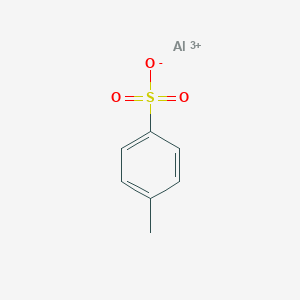
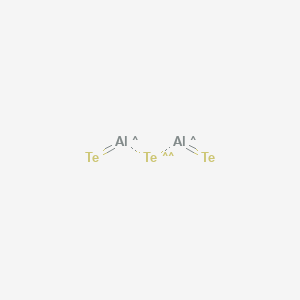
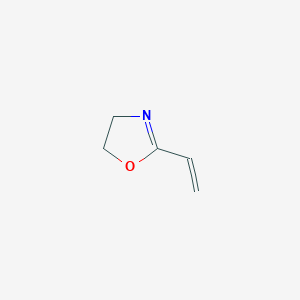
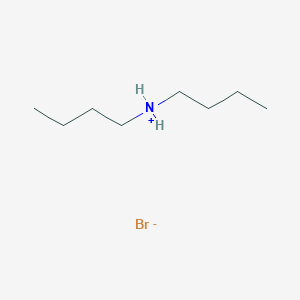
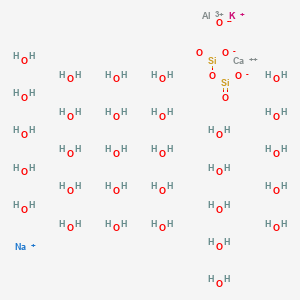
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
